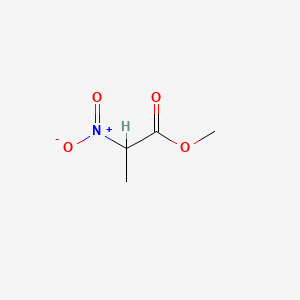

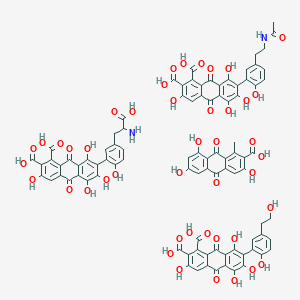

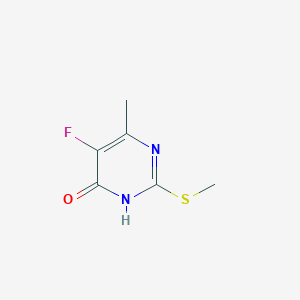

![molecular formula C15H11ClN2O2 B3029350 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- CAS No. 628308-52-1](/img/structure/B3029350.png)

1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-

Vue d'ensemble

Description

Isoindoline can be considered as the “hydrogenated sister” of isoindole which is widespread in nature as a heterocyclic core of alkaloids and antibiotics .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .Molecular Structure Analysis

The molecular structure of isoindole derivatives can be viewed using Java or Javascript . The most active compounds are 2- (4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2- (4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .Chemical Reactions Analysis

The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines is a suitable reaction . Nitrones experimented cyclization using either [1,3-bis-(2,6-diisopropyl)imidazol-2-ylidene)Au]OTf [Au(IPr)OTf] or [tBu2P(o-biphenyl)Au]OTf in MeNO2 giving exclusively isoindoles .Physical And Chemical Properties Analysis

The molecular weight of isoindole is 117.15 g/mol . The exact mass is 117.057849228 g/mol and the monoisotopic mass is 117.057849228 g/mol . The topological polar surface area is 15.8 Ų .Applications De Recherche Scientifique

Structural and Vibrational Studies

Vibrational Properties and Crystal Structure : The vibrational properties of a sulfur-substituted phthalimide, similar to 1H-Isoindole-1,3(2H)-dione, were studied using infrared and Raman spectroscopies along with quantum chemical calculations. This research aids in understanding the molecular structure and properties of such compounds (Torrico-Vallejos et al., 2010).

FTIR and FT-Raman Spectra Analysis : Studies on similar compounds, like 2-chloro and 2-methyl derivatives of 1H-Isoindole-1,3(2H)-dione, utilized Fourier transform infrared (FTIR) and FT-Raman spectra to perform vibrational assignment and analysis. This kind of research provides detailed insights into the structural and vibrational aspects of such compounds (Arjunan et al., 2009).

Antimicrobial Research

- Synthesis and Antimicrobial Screening : Novel azaimidoxy compounds, including derivatives of 1H-Isoindole-1,3(2H)-dione, were synthesized and screened for antimicrobial activities. This research explores the potential of these compounds as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Crystallography and Molecular Interactions

- Crystal Structure and Molecular Interactions : Research into the crystal structure of similar compounds, such as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveals insights into molecular interactions and structural configurations, which are essential for understanding the behavior of these compounds in various applications (Tariq et al., 2010).

Synthetic Chemistry

Functionalization of Derivatives : The functionalization of derivatives of 1H-Isoindole-1,3(2H)-dione has been explored, leading to the formation of various products. This research is crucial for developing new synthetic routes and applications (Khusnitdinov, Sultanov, & Gataullin, 2019).

Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : New methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed, which are important for expanding the range of available isoindole-based compounds (Tan et al., 2016).

Mechanism-Based Inhibitors : Derivatives of 1H-Isoindole-1,3(2H)-diones have been found to exhibit inhibitory potency, indicating potential for therapeutic applications (Kerrigan & Shirley, 1996).

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s known that isoindoline-1,3-dione derivatives interact with their targets, such as the dopamine receptor d3 , leading to potential therapeutic effects.

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been associated with the inhibition of β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease.

Pharmacokinetics

Result of Action

Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic effects via modulation of the dopamine receptor d3 and potential capacity in the treatment of Alzheimer’s disease via inhibition of β-amyloid protein aggregation .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been achieved using environmentally friendly synthetic approaches , suggesting that the compound’s synthesis can be influenced by environmental conditions.

Propriétés

IUPAC Name |

2-[[6-(chloromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-8-10-4-3-5-11(17-10)9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIUWOKXRRHHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735553 | |

| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628308-52-1 | |

| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

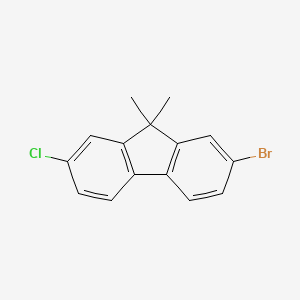

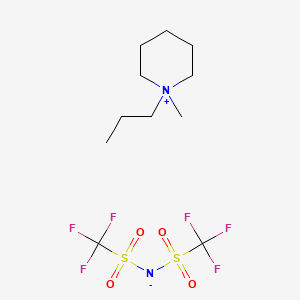

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

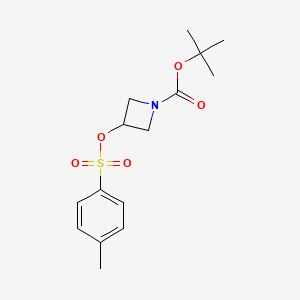

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)